
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a butylamino group, a phenoxy group, a pyridinyl group, and a sulfamoylbenzamide group
準備方法
The synthesis of 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinyl Group: The synthesis begins with the formation of the pyridinyl group through a series of reactions involving pyridine derivatives.
Introduction of the Phenoxy Group: The phenoxy group is introduced using phenol derivatives through nucleophilic substitution reactions.
Addition of the Butylamino Group: The butylamino group is added via amination reactions, often using butylamine as the reagent.
Formation of the Sulfamoylbenzamide Group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound, allowing for the introduction of various functional groups. Common reagents include halides, amines, and alcohols.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases, leading to the breakdown of the amide and sulfonamide bonds.
科学的研究の応用
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
When compared to similar compounds, 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid: This compound shares the butylamino, phenoxy, and sulfamoyl groups but lacks the pyridinyl group.
4-(butylamino)-1-butanol: This compound contains the butylamino group but has a different overall structure.
2-(butylamino)ethanol: This compound also contains the butylamino group but differs significantly in its other functional groups.
特性
分子式 |
C22H24N4O4S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H24N4O4S/c1-2-3-11-25-19-14-16(22(27)26-17-9-12-24-13-10-17)15-20(31(23,28)29)21(19)30-18-7-5-4-6-8-18/h4-10,12-15,25H,2-3,11H2,1H3,(H2,23,28,29)(H,24,26,27) |
InChIキー |
RCIZFBNMFJHPFE-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)N)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


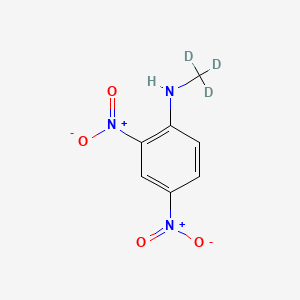
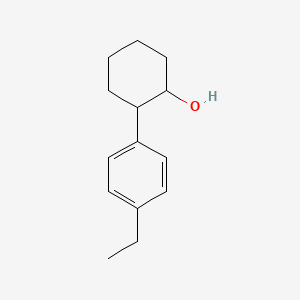
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)

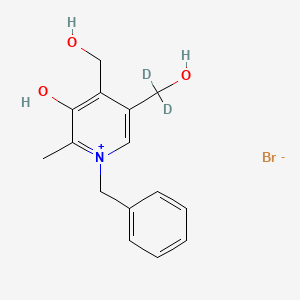

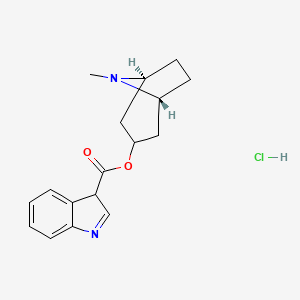
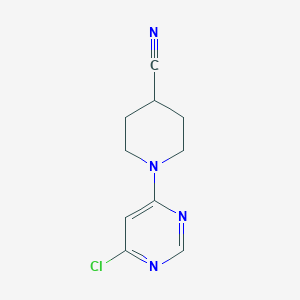
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)

